molecular formula CeO2 B072800 Cerium dioxide CAS No. 1306-38-3

Cerium dioxide

Cat. No. B072800
CAS RN: 1306-38-3
M. Wt: 172.11 g/mol
InChI Key: CETPSERCERDGAM-UHFFFAOYSA-N
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Patent
US07220692B2

Procedure details

High surface area ceria was first prepared following traditional procedures. Five grams of cerium carbonate was slowly mixed with 4.5 ml of glacial acetic acid to produce cerium acetate. The sample was dried in a vacuum over at 100° C., the calcined in air at 425° C. to produce cerium oxide. The ceria was coated with a layer of Al2O3 to act as a template by mixing 2 g of the ceria with 40 ml of a 0.01M Al2O3 sol (diluted from a 20 wt % sol), stirring overnight, then filtering, washing, drying, and calcining in air at 500° C. as above. The zeolite precursor solution was prepared by mixing a solution containing NaOH, dissolved Al foil, and H2O with tetraethylorthosilicate (TEOS) and tetrapropylammonium hydroxide (TPAOH) such that the molar concentrations in the final solution was 4:0.06:571:6:1 NaOH:Al:H2O:TEOS:TPAOH. The solution was stirred at room temperature overnight, then approximately 40 ml was added to 2 g of the Al2O3 coated ceria in an autoclave. The autoclave was heated to 175° C. for 6 hrs under autogenic pressure. After rapid cooling, the sample was filtered, washed, dried, then calcined for 6 hrs in air at 500° C. to remove residual organic compounds. Copper was exchanged with the zeolite film/ceria following the methods listed above for CeO2/Cu-ZSM-5. The final catalyst will be referred to as “Cu-ZSM-5/CeO2”.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[Ce:2]=O.[C:4](=[O:7])([O-])[O-:5].[Ce+3].[C:9](=[O:12])([O-])[O-:10].[C:13](=[O:16])([O-])[O-:14].[Ce+3]>C(O)(=O)C>[C:4]([O-:5])(=[O:7])[CH3:9].[Ce+3:2].[C:9]([O-:10])(=[O:12])[CH3:13].[C:13]([O-:14])(=[O:16])[CH3:4] |f:1.2.3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Ce]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Ce+3].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.